molecular formula C16H14N2O2 B13146995 2,3-Bis(methylamino)anthracene-9,10-dione CAS No. 62468-65-9

2,3-Bis(methylamino)anthracene-9,10-dione

Cat. No.: B13146995
CAS No.: 62468-65-9
M. Wt: 266.29 g/mol
InChI Key: PBKGKAMGWLMJLN-UHFFFAOYSA-N
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Description

2,3-Bis(methylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two methylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(methylamino)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione.

    Amination: The anthracene-9,10-dione undergoes a nucleophilic substitution reaction with methylamine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of anthracene-9,10-dione are reacted with methylamine in industrial reactors.

    Catalysis: Catalysts such as Pd/C or other transition metal catalysts are used to enhance the reaction rate and yield.

    Purification: Industrial purification methods include distillation, crystallization, and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The methylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

2,3-Bis(methylamino)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bis(methylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound of 2,3-Bis(methylamino)anthracene-9,10-dione, known for its use in dyes and pigments.

    1,4-Diaminoanthraquinone: Another derivative with amino groups, used in dye synthesis.

    2,6-Diaminoanthraquinone: Similar in structure but with amino groups at different positions.

Uniqueness

This compound is unique due to the specific positioning of the methylamino groups, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and generate ROS makes it a promising candidate for anticancer research.

Properties

CAS No.

62468-65-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2,3-bis(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H14N2O2/c1-17-13-7-11-12(8-14(13)18-2)16(20)10-6-4-3-5-9(10)15(11)19/h3-8,17-18H,1-2H3

InChI Key

PBKGKAMGWLMJLN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)NC

Origin of Product

United States

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